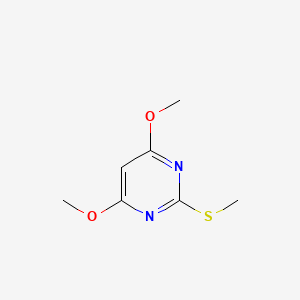

4,6-Dimethoxy-2-methylthiopyrimidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4,6-dimethoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSYQIBBJXLQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372619 | |

| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-46-7 | |

| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dimethoxy-2-methylthiopyrimidine basic properties

An In-Depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds fundamental to nucleic acids and, by extension, to life itself.[1] While not a household name, this compound serves as a pivotal chemical intermediate, particularly in the synthesis of high-value molecules for the agrochemical and pharmaceutical sectors.[2][3] Its structure, featuring two methoxy groups and a methylthio substituent on the pyrimidine ring, provides a versatile scaffold for further chemical modification.

This guide, designed for researchers, chemists, and drug development professionals, offers a comprehensive overview of this compound. We will delve into its core physicochemical properties, explore various synthesis methodologies with a focus on both efficiency and environmental stewardship, detail its applications as a precursor, and outline essential safety and handling protocols. The narrative emphasizes the rationale behind experimental choices, providing a field-proven perspective on its chemistry.

Part 1: Core Physicochemical and Structural Properties

The foundational properties of a chemical entity dictate its behavior in reactions, its solubility, and its stability. This compound is typically supplied as a white to off-white crystalline powder.[3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine | [4] |

| CAS Number | 90905-46-7 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [3][4] |

| Molecular Weight | 186.23 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 52.5-53.8 °C or 78-82 °C | [3][6] |

| Boiling Point | 315.1 ± 25.0 °C (at 760 mmHg) | [3] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [3] |

| Purity (Typical) | ≥98% (by HPLC) | [3] |

Note on Melting Point Discrepancy: The reported melting point varies between sources. This could be due to differences in purity or the presence of different crystalline polymorphs. Researchers should verify the melting point of their specific batch as part of their quality control procedures.

Structural Representation

The structure of this compound is defined by a central pyrimidine ring substituted at positions 2, 4, and 6.

Caption: 2D structure of this compound.

Part 2: Synthesis Methodologies

The synthesis of this compound is well-documented, with several viable routes available. The choice of method often depends on the desired scale, available starting materials, and environmental considerations. We will explore three prominent methods, from a high-yield laboratory procedure to a greener, more industrially scalable process.

Method 1: Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine

This is a highly efficient and facile route, ideal for laboratory-scale synthesis, boasting a reported yield of over 95%.[6] The core of this reaction is a classic nucleophilic aromatic substitution (SNAr), where the highly nucleophilic methyl mercaptide anion displaces the chloride on the electron-deficient pyrimidine ring.

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atom at the 2-position, making it an excellent leaving group for SNAr reactions. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous sodium methyl mercaptide and the organic-soluble chloropyrimidine.

Caption: Workflow for Synthesis Method 1.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mL).[6]

-

Reaction: Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with continuous stirring.[6] An off-white precipitate will form.

-

Isolation: After the reaction period, cool the mixture. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts. Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield colorless crystals of this compound (expected yield: ~17.8 g, 95.6%).[6]

-

Validation: Confirm the product's identity and purity via melting point analysis, TLC, and spectroscopic methods (NMR, IR).

Method 2: Greener Synthesis from 2-Thiobarbituric Acid

Traditional pyrimidine syntheses often rely on hazardous reagents like dimethyl sulfate (a potent carcinogen) and phosphorus oxychloride (highly corrosive).[2] This modern approach circumvents these issues by using less toxic chloromethane as the methylating agent in a one-pot reaction starting from 2-thiobarbituric acid.[2][7]

Causality: This method is a testament to process optimization for environmental safety and economic viability. It combines methylation of both the thio and hydroxyl groups in a single step. Potassium carbonate acts as a base to deprotonate the acidic protons on 2-thiobarbituric acid, creating nucleophilic centers. Chloromethane then serves as the electrophile for both S- and O-methylation. This process, while having a lower reported selectivity (53.1%) than Method 1, avoids highly toxic intermediates.[2]

Caption: Workflow for the greener Synthesis Method 2.

Experimental Protocol:

-

Reaction Setup: In a 100 mL high-pressure reactor, dissolve 2-thiobarbituric acid and potassium carbonate (as the base) in N,N-dimethylformamide (DMF).[2]

-

Reagent Addition: Cool the reactor to 0 °C and slowly add chloromethane over 10 minutes.[2]

-

Reaction: Seal the reactor and stir the resulting mixture at an optimized temperature (e.g., between 10–90 °C) for a set duration (e.g., 1–7 hours) to achieve optimal conversion and selectivity.[2]

-

Work-up: After the reaction, cool the reactor and vent any excess pressure. Remove the DMF solvent by vacuum evaporation.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash thoroughly with water to remove potassium salts and any remaining DMF. The organic layer now contains the desired product.

-

Purification: The crude product can be further purified using column chromatography on silica gel.

Part 3: Key Applications and Downstream Reactions

The primary industrial value of this compound lies in its role as a direct precursor to 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), a critical intermediate for a class of modern herbicides.[2][6]

Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP)

The transformation from a methylthio (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group is a crucial activation step. The sulfonyl group is a much better leaving group than the methylthio group, making DMSP highly reactive and suitable for constructing more complex molecules.

Causality: This oxidation is typically achieved using a strong oxidizing agent like hydrogen peroxide. The reaction is often catalyzed by a tungstate salt, such as sodium tungstate, which forms a peroxotungstate species in the presence of H₂O₂. This species is a powerful oxygen transfer agent that efficiently and selectively oxidizes the sulfide to a sulfone without affecting the sensitive pyrimidine ring. The reaction is often run as the second step in a "one-pot" synthesis from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine.[8][9]

Caption: Key downstream application pathway.

Experimental Protocol (Oxidation):

-

Reaction Setup: The this compound intermediate is transferred into an aqueous-acidic medium.[8]

-

Catalyst Addition: Add a catalytic amount (0.1-0.2 mol %) of sodium tungstate.[8]

-

Oxidant Addition: Heat the mixture to 70-90 °C. Add hydrogen peroxide (20-35% solution, 2-4 molar equivalents) dropwise while maintaining the temperature.[8]

-

Purification: After the oxidation is complete, the reaction mixture is adjusted to a pH of 5-8 with an aqueous base. This step helps to purify the DMSP product, which can then be isolated or used in situ for the next reaction step.[8][9]

The broader pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs for treating a wide range of diseases, including cancer, infections, and neurological disorders.[1][10] This highlights the enduring value of pyrimidine-based intermediates like the title compound in modern drug discovery.

Part 4: Safety, Handling, and Storage

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[3]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]

-

Contact Avoidance: Avoid direct contact with skin and eyes. In case of skin contact, wash immediately with plenty of water.[3]

-

Fire Safety: The compound is combustible. Use standard extinguishing media like water spray, alcohol-resistant foam, or dry chemical.[13]

-

Spill Management: In case of a spill, avoid dust formation. Sweep up the material carefully and place it into a suitable, closed container for disposal.[11][13]

Storage and Stability:

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[11] For long-term stability, refrigeration at 2-8°C is recommended.[3]

-

Shelf Life: When stored properly, the compound is stable for up to 24 months.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, as these can lead to an uncontrolled and exothermic oxidation of the methylthio group.[11]

Conclusion

This compound is a compound of significant utility, bridging basic chemical synthesis with large-scale industrial applications. Its well-defined physicochemical properties and versatile reactivity make it an indispensable building block. The evolution of its synthesis from hazardous traditional routes to more environmentally benign methods underscores the chemical industry's progress toward sustainability. For researchers in agrochemistry and drug discovery, a thorough understanding of this intermediate—from its synthesis to its safe handling—is essential for innovation and the development of next-generation chemical products.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. agrochemx.com [agrochemx.com]

- 4. This compound | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 90905-46-7 Cas No. | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 9. allindianpatents.com [allindianpatents.com]

- 10. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine (CAS No. 90905-46-7) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylthiopyrimidine, a key heterocyclic intermediate. With the CAS number 90905-46-7, this pyrimidine derivative is a critical building block in the synthesis of a range of organic molecules, most notably in the agrochemical sector, and holds potential for applications in pharmaceutical development. This document delves into its chemical properties, synthesis methodologies, analytical characterization, and safety protocols, offering field-proven insights for researchers, chemists, and professionals in drug discovery and development.

Core Compound Profile

This compound is a substituted pyrimidine featuring two methoxy groups at the 4 and 6 positions and a methylthio group at the 2 position. This unique arrangement of functional groups imparts specific reactivity, making it a versatile precursor in organic synthesis.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 90905-46-7 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₀N₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 186.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 52.5-53.8 °C | [2] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [1] |

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be achieved through several routes. The choice of a particular method is often dictated by factors such as yield, purity requirements, scalability, and environmental considerations.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4,6-dimethoxypyrimidine

This is a widely employed and efficient method for the synthesis of the title compound.[2]

Reaction Scheme:

Figure 1: Synthesis via Nucleophilic Aromatic Substitution.

Causality Behind Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2, 4, and 6 positions. The chlorine atom at the C2 position is a good leaving group, making it susceptible to displacement by a nucleophile like the methyl mercaptide ion (⁻SMe).

-

Phase Transfer Catalyst (Tetrabutylammonium bromide): In this reaction, the sodium methyl mercaptide may have limited solubility in the organic solvent. The quaternary ammonium salt acts as a phase transfer catalyst, facilitating the transfer of the mercaptide anion from the solid or aqueous phase to the organic phase where the reaction with the chloropyrimidine occurs.[3][4] This enhances the reaction rate and yield.

Detailed Experimental Protocol:

-

To a reaction vessel, add 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), and methanol (80 mmol).

-

Add a 25% solution of sodium methyl mercaptide (107 mmol).

-

Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with stirring.

-

An off-white precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the solid from an isopropanol:water (2:1) mixture to yield colorless crystals of this compound.[2]

Method 2: "Green" Synthesis from 2-Thiobarbituric Acid

In an effort to develop more environmentally friendly processes, a method utilizing chloromethane as a methylating agent has been reported.[5][6][7] This approach avoids the use of highly toxic reagents like dimethyl sulfate and corrosive phosphorus oxychloride.

Reaction Scheme:

Figure 2: Green Synthesis Pathway.

Causality Behind Experimental Choices:

-

One-Step Procedure: This method combines methylation and methoxylation in a single step, which is more atom-economical and reduces waste.

-

Chloromethane as Methylating Agent: Chloromethane is a less toxic alternative to dimethyl sulfate, a common methylating agent.[5][7]

-

Potassium Carbonate as Base: The base is required to deprotonate the acidic protons on the 2-thiobarbituric acid, making it nucleophilic for the reaction with chloromethane.

Detailed Experimental Protocol:

-

In a high-pressure reactor, dissolve 2-thiobarbituric acid and potassium carbonate in N,N-dimethylformamide.

-

Cool the reactor to 0 °C and slowly add chloromethane over 10 minutes.

-

Stir the resulting mixture at a temperature between 10-90 °C for 1-7 hours.

-

After the reaction is complete, remove the solvent by vacuum evaporation.

-

Dissolve the resulting mixture in ethyl acetate and wash thoroughly with water to isolate the product.[6]

Comparative Summary of Synthesis Methods

| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: "Green" Synthesis |

| Starting Material | 2-Chloro-4,6-dimethoxypyrimidine | 2-Thiobarbituric acid |

| Key Reagents | Sodium methyl mercaptide, Tetrabutylammonium bromide | Chloromethane, Potassium carbonate |

| Typical Yield | ~95.6%[2] | Selectivity of ~53.1%[5][6][7] |

| Environmental Impact | Uses a phase transfer catalyst. | Considered more "green" due to less toxic reagents.[5][7] |

| Scalability | Well-established for large-scale preparation.[2] | Suitable for industrial application, with a focus on improved environmental profile. |

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule.

-

¹H NMR (400 MHz, CDCl₃), δ (ppm):

-

6.15 (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrimidine ring.

-

3.84 (s, 6H): This singlet represents the six protons of the two equivalent methoxy groups at the C4 and C6 positions.

-

3.51 (s, 3H): This singlet is attributed to the three protons of the methylthio group at the C2 position.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon skeleton.

-

¹³C NMR (400 MHz, CDCl₃), δ (ppm):

-

171.30, 171.06: These signals correspond to the C4/C6 and C2 carbons of the pyrimidine ring.

-

85.53: This peak is assigned to the C5 carbon of the pyrimidine ring.

-

53.40: This signal represents the carbons of the two methoxy groups.

-

14.14: This peak corresponds to the carbon of the methylthio group.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands for substituted pyrimidines can be observed.[8][9]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of this compound. A reverse-phase method is typically employed.

Exemplary HPLC Protocol (Adaptable for Purity Analysis):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at an appropriate wavelength (typically determined by UV-Vis spectroscopy).

-

Purity Standard: A purity of ≥98% is often required for use as a synthetic intermediate.[1]

Applications in Synthesis

Primary Application: Agrochemicals

This compound is a key intermediate in the synthesis of several herbicides. It is a precursor to 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is formed through the oxidation of the methylthio group.[2] This sulfonylpyrimidine is a crucial component of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[2] These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for plant growth.

Workflow: From Intermediate to Herbicide

Figure 3: Synthetic pathway to pyrimidinyloxybenzoic acid herbicides.

Potential in Drug Development

While the primary documented use of this compound is in the agrochemical field, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10][11][12]

The reactivity of the methylthio group, which can be oxidized to the more reactive methylsulfonyl group, makes this compound a versatile intermediate for the synthesis of more complex pyrimidine-based molecules with potential therapeutic applications. The methylsulfonyl group is an excellent leaving group, allowing for further nucleophilic substitution reactions to introduce a variety of functional groups and build molecular diversity for drug discovery programs. Pyrimidine-based drugs are used to treat a wide array of diseases, and this intermediate could serve as a starting point for the development of new therapeutic agents.[10][11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C to ensure long-term stability.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis routes, including more environmentally benign options, make it an accessible building block for industrial and research applications. While its primary role to date has been in the production of herbicides, its potential as a precursor for the synthesis of novel pharmaceutical compounds should not be overlooked by the drug development community. A thorough understanding of its chemistry, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. asianpubs.org [asianpubs.org]

- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 599. Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries. The document delves into the molecule's chemical structure, physical properties, and spectroscopic signature. A significant focus is placed on the elucidation and comparison of its various synthetic routes, from traditional multi-step processes to more contemporary, environmentally benign methodologies. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the different synthetic strategies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its efficient synthesis and application.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous bioactive molecules. This compound is a crucial substituted pyrimidine derivative that serves as a pivotal building block in the synthesis of a range of compounds, including herbicides and fungicides.[1][2] Its strategic functionalization, featuring two methoxy groups and a methylthio moiety, allows for diverse chemical modifications, making it a versatile precursor in the development of novel chemical entities. This guide aims to provide a detailed exposition of its chemical nature and a critical evaluation of the available synthetic pathways, thereby empowering chemists to make informed decisions in their research and development endeavors.

Chemical Structure and Properties

Molecular Structure

This compound possesses the molecular formula C7H10N2O2S.[3] Its IUPAC name is 4,6-dimethoxy-2-(methylthio)pyrimidine. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with two methoxy (-OCH3) groups at positions 4 and 6, and a methylthio (-SCH3) group at position 2.

References

An In-depth Technical Guide to the Discovery, History, and Applications of 4,6-Dimethoxy-2-methylthiopyrimidine

Introduction

The pyrimidine nucleus, a foundational six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of biological chemistry and medicinal science. As a critical component of the nucleobases cytosine, thymine, and uracil, it is fundamental to the structure and function of nucleic acids.[1] Beyond its central role in genetics, the pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives forming a wide array of therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific substituted pyrimidine, 4,6-dimethoxy-2-methylthiopyrimidine, a compound that has garnered significant interest as a key intermediate in the synthesis of agrochemicals and as a scaffold for potential pharmaceutical agents. We will delve into its discovery and historical context, detail its synthesis and chemical properties, and explore its applications in drug development and other fields, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecule.

Discovery and Historical Context: A Lineage of Pyrimidine Chemistry

The journey to the synthesis of this compound is rooted in the rich history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with notable contributions from chemists like Pinner, who developed methods for synthesizing pyrimidine derivatives.[1] The first laboratory synthesis of a pyrimidine, barbituric acid, was reported by Grimaux in 1879.[1]

While the precise date and individual credited with the first synthesis of this compound are not explicitly detailed in readily available literature, its development is intrinsically linked to the burgeoning field of herbicide discovery in the latter half of the 20th century. The closely related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is synthesized directly from this compound through oxidation, was first synthesized in 1986.[2] This strongly suggests that the discovery and initial synthesis of this compound occurred in the early to mid-1980s.

The impetus for its synthesis appears to be its crucial role as a key intermediate in the production of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium.[3] Research by Nezu and colleagues was instrumental in identifying this compound as a vital building block for these potent herbicides.[3] Early synthetic methods often employed harsh and toxic reagents like dimethyl sulfate and phosphorus oxychloride, leading to significant environmental concerns.[3] This has driven the development of more facile and environmentally friendly synthetic routes in recent years.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline powder with the chemical formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol .[4][5]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | [4][5] |

| Molecular Weight | 186.23 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 78-82°C | [4] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with modern methods focusing on efficiency and environmental sustainability. A common and effective method involves the nucleophilic substitution of a halogenated pyrimidine precursor.

This protocol is based on a high-yield and environmentally conscious method.[3]

Materials:

-

2-chloro-4,6-dimethoxypyrimidine

-

Sodium methyl mercaptide (25% solution)

-

Tetrabutylammonium bromide

-

Methanol

-

Isopropanol

-

Water

Procedure:

-

A mixture of 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mmol) is prepared.[3]

-

The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.[3]

-

An off-white precipitate will form.[3]

-

The precipitate is collected by vacuum filtration and washed with cool water.[3]

-

The solid is then recrystallized from an isopropanol:water (2:1) solution to yield colorless crystals of this compound.[3]

This method achieves a high yield of approximately 95.6%.[3]

Synthesis of this compound.

Applications in Agrochemicals: A Key Herbicide Intermediate

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides, most notably bispyribac-sodium.[3]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Herbicides derived from this compound, such as bispyribac-sodium, function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By inhibiting this enzyme, the herbicide disrupts protein synthesis, leading to the cessation of plant growth and eventual death.[3] This mode of action is effective against a broad spectrum of weeds commonly found in rice crops.[3]

Mechanism of action of herbicides derived from the topic compound.

Potential Applications in Drug Development

While its role in agrochemicals is well-established, the 2-(methylthio)pyrimidine scaffold, of which this compound is a member, holds significant promise in the field of drug discovery. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[6][7]

The 2-methylthio group is a particularly interesting functional group for medicinal chemists. It can be readily oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule. Furthermore, the methylthio group can act as a leaving group, allowing for the introduction of various substituents at the 2-position of the pyrimidine ring through nucleophilic substitution reactions. This versatility makes 2-(methylthio)pyrimidines valuable starting materials for the synthesis of diverse compound libraries for drug screening.

Derivatives of 2-methylthio-1,4-dihydropyrimidines have been synthesized and shown to possess significant analgesic activity.[8][9] Additionally, various 2-thiopyrimidine derivatives have been investigated for their potential as anti-inflammatory and anticancer agents.[10] While specific studies focusing on the direct therapeutic applications of this compound are not abundant in the literature, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound, a compound with a relatively recent history tied to the development of modern herbicides, stands as a testament to the enduring importance of pyrimidine chemistry. Its efficient synthesis and crucial role as a precursor to potent ALS-inhibiting herbicides have solidified its place in the agrochemical industry. Beyond this established application, its chemical versatility and the known pharmacological activities of related pyrimidine derivatives suggest a promising future for this compound as a scaffold in drug discovery. For researchers and scientists in both agrochemical and pharmaceutical development, this compound represents a valuable tool with untapped potential waiting to be explored.

References

- 1. Preparation method of bispyribac-sodium intermediate 4,6-dimethoxy-2-melthyl sulfonyl pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. agrochemx.com [agrochemx.com]

- 5. This compound | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allindianpatents.com [allindianpatents.com]

- 7. Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

4,6-Dimethoxy-2-methylthiopyrimidine IUPAC name and synonyms

An In-Depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine for Researchers and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Chemistry

Pyrimidine, a foundational heterocyclic aromatic compound, is integral to numerous biological processes and serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are found in the nucleobases of DNA and RNA (thymine, cytosine, and uracil), vitamins like thiamine, and a vast array of FDA-approved drugs.[3][4] The pyrimidine core's ability to interact with various biological targets has led to its incorporation into therapeutics with anti-cancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] Within this vital class of compounds, this compound emerges as a critical intermediate, particularly in the synthesis of agrochemicals and as a versatile building block for novel pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications for professionals in research and development.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical synthesis and regulatory documentation. The compound is recognized by a primary IUPAC name and several common synonyms used across commercial and academic literature.

-

IUPAC Name: 4,6-dimethoxy-2-methylsulfanylpyrimidine[5]

-

Common Synonyms:

-

Molecular Formula: C₇H₁₀N₂O₂S[5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 186.23 g/mol | [5][8] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 52.5-60 °C | [6][9] |

| Boiling Point | 312.7 ± 22.0 °C (Predicted) | [6] |

| Density | 1.23 - 1.3 ± 0.1 g/cm³ (Predicted) | [6][8] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [8] |

| Storage Conditions | 2-8°C in a dry, well-ventilated area | [6][8] |

Synthesis Methodologies: Pathways and Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired yield, purity, scale, and environmental considerations. Historically, processes involved hazardous reagents like dimethyl sulfate and phosphorus oxychloride.[9][10] Modern approaches prioritize safety and efficiency.

Method 1: Nucleophilic Substitution of 2-chloro-4,6-dimethoxypyrimidine

This is a facile and high-yield method suitable for large-scale preparation.[9] It involves the direct substitution of a chlorine atom with a methylthio group.

Reaction Scheme: 2-chloro-4,6-dimethoxypyrimidine + Sodium methyl mercaptide → this compound

Experimental Protocol:

-

Reaction Setup: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase-transfer catalyst, 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mmol) is prepared in a suitable reaction vessel.[9]

-

Heating: The mixture is heated to 45°C and maintained at a temperature of 45-50°C for 2 hours.[9] The choice of this moderate temperature ensures a sufficient reaction rate without promoting significant side reactions.

-

Precipitation and Filtration: During the reaction, an off-white precipitate of the product forms. This solid is collected via vacuum filtration.[9]

-

Washing and Recrystallization: The collected solid is washed with cool water to remove residual salts and impurities. For purification, the crude product is recrystallized from an isopropanol:water (2:1) mixture to yield colorless crystals.[9]

-

Yield: This protocol has been reported to achieve a high yield of 95.6%.[9]

Causality and Self-Validation: The use of tetrabutylammonium bromide is critical for facilitating the reaction between the organic substrate and the aqueous/methanolic mercaptide salt. The reaction's progress is self-validating; the formation of a precipitate provides a clear visual endpoint. The final purity can be readily confirmed by melting point analysis and HPLC.

Method 2: Greener Synthesis from 2-Thiobarbituric Acid

To circumvent the use of highly toxic and corrosive materials, a more environmentally friendly process has been developed using chloromethane as the methylating agent.[10][11]

Workflow Diagram:

Caption: Green synthesis workflow from 2-thiobarbituric acid.

This process involves a one-step reaction where 2-thiobarbituric acid, potassium carbonate (as a base), and chloromethane are reacted in N,N-dimethylformamide.[10][11] Optimization of reaction conditions, such as a temperature of 50°C, is crucial for achieving high conversion and selectivity.[10]

Core Applications in Agrochemical and Pharmaceutical Synthesis

This compound is not typically an end-product but rather a pivotal intermediate. Its primary value lies in its role as a precursor to other high-value molecules.

Intermediate for Herbicides

The compound is a key intermediate in the production of 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP).[9][10] DMSP, in turn, is essential for synthesizing several pyrimidinyloxybenzoic acid herbicides, including bispyribac-sodium and pyribenzoxim.[9] These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth, and are effective against a wide spectrum of weeds in rice crops.[9]

The transformation to DMSP is achieved through oxidation, typically using hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate.[9][12]

Reaction Pathway Diagram:

Caption: Pathway from the core topic to the herbicide class.

Building Block for Drug Development

While its most documented use is in agrochemicals, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry.[4] The oxidized derivative, DMSP, has been used in the preparation of nonpeptidic endothelin-A receptor antagonists, which have applications in cardiovascular disease.[13]

The broader family of pyrimidine derivatives exhibits a vast range of pharmacological activities, including:

-

Anticancer Agents: Used in drugs that target various cancer cell lines.[1]

-

Antimicrobial and Antiviral Agents: Forms the core of drugs used to treat HIV and other infections.[1]

-

Anti-inflammatory Agents: Pyrimidine derivatives can inhibit key inflammatory mediators like prostaglandin E2 and TNF-α.[2]

The functional groups on this compound—the two methoxy groups and the methylthio group—offer multiple sites for further chemical modification, making it a valuable starting material for creating libraries of novel compounds for drug discovery screening.

Conclusion

This compound is a compound of significant industrial and research importance. Its well-defined synthesis routes, particularly modern, greener protocols, make it an accessible and crucial building block. While its primary established application is in the synthesis of high-efficacy herbicides, its chemical structure, rooted in the pharmacologically vital pyrimidine core, presents substantial opportunities for the development of novel therapeutics. For researchers and drug development professionals, this compound represents a versatile platform for innovation in both agrochemical and pharmaceutical sciences.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 90905-46-7 [amp.chemicalbook.com]

- 7. 90905-46-7 Cas No. | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 8. agrochemx.com [agrochemx.com]

- 9. asianpubs.org [asianpubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]

- 13. scbt.com [scbt.com]

An In-Depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylthiopyrimidine, a versatile heterocyclic compound. The document details its fundamental molecular and physical properties, including its molecular weight and formula. It offers an in-depth exploration of its synthesis methodologies, with a focus on both traditional and modern, environmentally conscious "green" chemistry approaches. The guide also elucidates the compound's primary application as a key intermediate in the agrochemical industry and explores its potential as a valuable building block in medicinal chemistry and drug development. This paper is intended to be a thorough resource for researchers and professionals engaged in organic synthesis and the development of novel bioactive molecules.

Core Molecular and Physical Properties

This compound is a white to off-white crystalline powder that serves as a crucial intermediate in various synthetic pathways.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| CAS Number | 950-14-7 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 78-82 °C | [1] |

| Boiling Point | 315.1±25.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Storage | 2-8°C in a dry, well-ventilated area | [1] |

Chemical Identifiers:

-

IUPAC Name: 4,6-dimethoxy-2-(methylthio)pyrimidine[2]

-

SMILES: COC1=CC(=NC(=N1)SC)OC[2]

-

InChI: InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3[2]

Synthesis Methodologies

The synthesis of this compound is well-documented, with various approaches offering different advantages in terms of yield, purity, and environmental impact. A prevalent method involves the nucleophilic substitution of a di-substituted pyrimidine.

Facile Synthesis via Nucleophilic Substitution

A highly efficient and facile synthesis route involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide.[3] This method is favored for its high yield and relatively clean reaction profile, making it suitable for large-scale production.[3]

Reaction Scheme:

Caption: Nucleophilic substitution synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase-transfer catalyst, 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared in a suitable reaction vessel.[3]

-

Reaction Conditions: The mixture is heated to 45 °C and maintained at a temperature of 45-50 °C for 2 hours.[3]

-

Work-up and Isolation: Upon completion, an off-white precipitate forms. This solid is collected via vacuum filtration and washed with cool water.

-

Purification: The crude product is recrystallized from an isopropanol:water (2:1) mixture to yield colorless crystals of this compound with a reported yield of 95.6%.[3]

Green Synthesis Approach

In response to the growing need for environmentally friendly chemical processes, a "green" synthesis method has been developed. This approach avoids the use of highly toxic reagents like dimethyl sulfate and phosphorus oxychloride, which are common in traditional synthetic routes.[4] A notable green method utilizes chloromethane as a methylating agent and starts from 2-thiobarbituric acid.[4]

Workflow for Green Synthesis:

Caption: Green synthesis workflow from 2-thiobarbituric acid.

This process is more economical and environmentally benign compared to traditional methods.[4] The one-step synthesis of this compound from 2-thiobarbituric acid in the presence of potassium carbonate and chloromethane has been optimized to achieve high conversion and selectivity.[4]

Analytical Characterization

¹H NMR Data for 4,6-dimethoxy-2-methylsulfonylpyrimidine (in CDCl₃):

-

δ 3.34 (s, 3H, SCH₃)

-

δ 4.06 (s, 6H, OCH₃)

-

δ 6.20 (s, 1H, CH) [3]

¹³C NMR Data for 4,6-dimethoxy-2-methylsulfonylpyrimidine (in CDCl₃):

-

δ 171.90, 164.42, 93.11, 55.11, 39.81 [3]

The successful synthesis of this compound can be confirmed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with the identity of the product being definitively established through mass spectrometry and NMR spectroscopy.

Applications in Agrochemicals and as a Synthetic Intermediate

The primary and most established application of this compound is as a key intermediate in the synthesis of agrochemicals, particularly herbicides.[1][3]

Precursor to Herbicides

This compound is a direct precursor to 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), a crucial intermediate for several pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[3] These herbicides function as acetolactate synthase (ALS) inhibitors, effectively controlling a wide range of weeds in crops such as rice.[3]

The transformation to DMSP is achieved through an oxidation reaction, typically using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate dihydrate.[3]

Oxidation to DMSP:

Caption: Oxidation of the title compound to the key herbicide intermediate DMSP.

Versatile Organic Synthesis Building Block

Beyond its role in agrochemical synthesis, this compound is a valuable building block in organic synthesis.[1] The pyrimidine core is a common scaffold in many biologically active molecules, and the functional groups of this compound offer multiple sites for further chemical modification.

Potential in Medicinal Chemistry and Drug Development

While direct applications in the synthesis of approved pharmaceuticals are not widely documented, the structural motifs present in this compound make it a compound of interest for medicinal chemists. The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, appearing in a wide range of therapeutic agents.

The 2-methylthio group is a particularly attractive handle for synthetic modification. It can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a diverse range of functionalities at the 2-position of the pyrimidine ring, a common strategy in the development of kinase inhibitors and other targeted therapies.[5]

The exploration of derivatives of this compound could lead to the discovery of novel compounds with potential therapeutic activities, including but not limited to:

-

Anticancer agents

-

Antiviral compounds

-

Anti-inflammatory drugs

The development of new synthetic routes and the exploration of the chemical space around the this compound scaffold represent a promising avenue for future research in drug discovery.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following precautions should be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety goggles.[1]

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1]

-

Skin Contact: In case of skin contact, wash the affected area immediately with plenty of water.[1]

-

Storage: Store the compound in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Stability: The compound is stable for up to 24 months when stored under the recommended conditions.[1]

For comprehensive safety information, it is recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its well-defined synthesis and reactivity make it a reliable precursor for the production of essential herbicides. Furthermore, its chemical structure, featuring a privileged pyrimidine core and a modifiable methylthio group, presents considerable potential for its application as a versatile building block in medicinal chemistry and the broader field of organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals working with this compound. Further exploration of its synthetic utility is likely to uncover new applications in the development of novel bioactive molecules.

References

An In-depth Technical Guide to 4,6-Dimethoxy-2-methylthiopyrimidine: Properties, Synthesis, and Applications

Introduction

4,6-Dimethoxy-2-methylthiopyrimidine is a highly specialized heterocyclic compound that serves as a critical building block in the synthesis of a variety of complex organic molecules. Its strategic importance is most pronounced in the agrochemical sector, where it functions as a key intermediate in the production of modern herbicides and fungicides.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis methodologies, and key applications. The information is tailored for researchers, chemists, and professionals in drug development and agrochemical industries who require a deep, practical understanding of this versatile pyrimidine derivative.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This section details the fundamental identifiers and the molecular architecture of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine | [3] |

| Common Synonyms | 4,6-Dimethoxy-2-(methylthio)pyrimidine | [1][4] |

| CAS Number | 90905-46-7 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |

| Molecular Weight | 186.23 g/mol | [1][3] |

The structure consists of a central pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a methylthio group at position 2. This specific arrangement of electron-donating methoxy groups and the sulfur-linked methyl group dictates the molecule's reactivity and properties.

Caption: 2D Structure of this compound.

Physical and Chemical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in synthesis.

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 52.5-53.8 °C | [6] |

| 56-60 °C | [5] | |

| 78-82 °C | [1] | |

| Boiling Point | 315.1 ± 25.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [1] |

| Topological Polar Surface Area | 69.5 Ų | [3] |

| XLogP3-AA | 1.7 | [3] |

| Purity | ≥98% (HPLC) | [1] |

Note: The variation in reported melting points may be due to different measurement techniques or isomeric purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and quality control. While a comprehensive public database of spectra is limited, data from literature and predictions based on analogous structures provide a reliable characterization profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information about the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.15 (s, 1H, CH): This singlet corresponds to the proton at the 5-position of the pyrimidine ring.[6]

-

δ 3.84 (s, 6H, OCH₃): This singlet represents the six equivalent protons of the two methoxy groups at positions 4 and 6.[6]

-

δ 3.51 (s, 3H, SCH₃): This singlet is assigned to the three protons of the methylthio group at position 2.[6]

-

Experimental Protocol for NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on the compound's known solubility in organic solvents.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Before sample insertion, ensure the spectrometer is properly shimmed using a standard sample to guarantee magnetic field homogeneity.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the collection of 16 scans to ensure a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing & Validation:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks. The integral ratios should correspond to the number of protons in each environment (1:6:3), validating the structure.

-

Correlate the observed chemical shifts with literature values to confirm the identity of the compound.[6]

-

Chemical Reactivity and Synthesis Pathways

This compound is primarily valued for its role as a precursor. Its chemical behavior is dominated by the reactivity of the methylthio group, which can be readily oxidized.

Key Reactions

The most significant reaction is the oxidation of the methylthio group to a methylsulfonyl group. This transformation is crucial for creating 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), another vital intermediate for herbicides.[6][7] This oxidation significantly alters the electronic properties of the pyrimidine ring, making the sulfonyl group a good leaving group for subsequent nucleophilic substitution reactions.

Synthesis Methodologies

Several synthetic routes have been developed, with modern approaches focusing on environmental friendliness and efficiency.

-

Route 1: From 2-Chloro-4,6-dimethoxypyrimidine: A facile and high-yield method involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide.[6] This method is efficient, with reported yields as high as 95.6%.[6]

-

Route 2: "Green" Synthesis from 2-Thiobarbituric Acid: To avoid hazardous reagents like dimethyl sulfate and phosphorus oxychloride used in traditional methods, newer processes have been developed.[2] One such method synthesizes the target compound from 2-thiobarbituric acid using chloromethane as a methylating agent in the presence of potassium carbonate.[2][8] This approach is more economical and environmentally benign.[2]

Caption: Key synthesis and reaction pathway.

Detailed Experimental Protocol: Synthesis from 2-Chloro-4,6-dimethoxypyrimidine

This protocol is adapted from a reported high-yield synthesis.[6]

-

Reagent Setup: In a reaction vessel equipped with a stirrer and temperature control, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase-transfer catalyst, 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mmol).

-

Reaction: Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with continuous stirring. The formation of an off-white precipitate indicates product formation.

-

Isolation: After the reaction is complete, cool the mixture. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove residual salts and impurities.

-

Recrystallization: Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield colorless crystals of this compound. The reported yield for this procedure is 17.8 g (95.6%).[6]

-

Validation: Confirm the identity and purity of the final product using melting point analysis and NMR spectroscopy as described in previous sections.

Industrial and Research Applications

The utility of this compound is almost exclusively as a chemical intermediate.

-

Agrochemicals: It is a crucial intermediate in the manufacturing of pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium, and fungicides.[2][6] These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for plant growth, providing broad-spectrum weed control.[6]

-

Organic Synthesis: It serves as a versatile building block for introducing the dimethoxypyrimidine moiety into more complex molecules.[1]

-

Research and Development: Used in the R&D of novel chemical compounds with potential biological activity.[1]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. While this specific compound is not extensively profiled, guidelines for related pyrimidine derivatives and general chemical safety should be strictly followed.

Table 3: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate gloves. | [1] |

| Ventilation | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. | [1] |

| First Aid (Skin Contact) | Immediately wash the affected area with plenty of soap and water. | [1][9] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [9][10] |

| First Aid (Inhalation) | Move the person to fresh air and keep them comfortable for breathing. | [9][10] |

| Storage | Store at 2-8°C in a dry, well-ventilated area in its original, tightly sealed packaging. Protect from moisture and direct sunlight. | [1] |

| Shelf Life | Stable for up to 24 months under proper storage conditions. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Disposal | Dispose of contents and container to an approved waste disposal plant according to local regulations. | [9][10] |

Conclusion

This compound is a compound of significant industrial value, primarily driven by its indispensable role in the agrochemical supply chain. Its well-defined physical properties, predictable spectroscopic profile, and established, high-yield synthesis routes make it a reliable and crucial intermediate. As the agricultural industry continues to seek more efficient and environmentally conscious solutions, the development of greener synthesis pathways for key intermediates like this one will remain an area of active research and innovation.

References

- 1. agrochemx.com [agrochemx.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 90905-46-7 Cas No. | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Strategic Role of 4,6-Dimethoxy-2-methylthiopyrimidine in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Pyrimidine Scaffold

In the landscape of contemporary organic synthesis, the pyrimidine core stands as a cornerstone, embedded in the structure of countless biologically active molecules. Among the diverse array of pyrimidine-based starting materials, 4,6-dimethoxy-2-methylthiopyrimidine has emerged as a particularly strategic building block. Its tailored electronic properties and versatile reactivity make it a linchpin in the synthesis of a wide spectrum of high-value compounds, from blockbuster agrochemicals to cutting-edge pharmaceuticals. This technical guide provides an in-depth exploration of this compound as a starting material, elucidating the key transformations it undergoes and the mechanistic rationale that underpins its utility in complex molecular construction. We will delve into detailed experimental protocols and showcase its application in the synthesis of commercially significant herbicides and clinically relevant kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of a starting material's physical and chemical characteristics is fundamental to its effective application in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 4,6-Dimethoxy-2-(methylthio)pyrimidine | [1] |

| CAS Number | 90905-46-7 | [2][3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 78-82 °C | [1] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, acetone) | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | 2-8°C in a dry, well-ventilated area | [1] |

Core Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound is primarily centered on the reactivity of the 2-methylthio group. This moiety can be strategically manipulated through two principal pathways: oxidation to the corresponding sulfone to create an excellent leaving group, or conversion to an amino group to furnish a key intermediate for sulfonylurea herbicides.

Pathway 1: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine

The oxidation of the electron-rich methylthio group to the electron-deficient methylsulfonyl group is a pivotal transformation that dramatically alters the reactivity of the pyrimidine ring. The resulting 4,6-dimethoxy-2-methylsulfonylpyrimidine is a highly activated substrate for nucleophilic aromatic substitution (SNAr).

Causality of Experimental Choice: The methylsulfonyl group (-SO₂CH₃) is a superior leaving group compared to the methylthio group (-SCH₃). This is because the negative charge that develops on the leaving group is significantly more stabilized through resonance across the two oxygen atoms of the sulfonyl group.[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the powerful electron-withdrawing sulfonyl group, makes the C2 position highly electrophilic and susceptible to attack by nucleophiles.[5][6]

Figure 1: Key synthetic routes starting from this compound.

This protocol is adapted from a facile and efficient synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.[7]

Materials:

-

This compound

-

Acetic Acid

-

Sodium Tungstate Dihydrate

-

30% Hydrogen Peroxide

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1 equivalent) in acetic acid.

-

Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.02 equivalents).

-

Heat the mixture to 55-60 °C with stirring.

-

Slowly add 30% hydrogen peroxide (approximately 2.2 equivalents) dropwise, maintaining the temperature between 60-65 °C. The reaction is exothermic.

-

After the addition is complete, continue stirring at 60-65 °C for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to 10-15 °C.

-

Slowly add water to precipitate the product.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 4,6-dimethoxy-2-methylsulfonylpyrimidine as a white solid. A yield of approximately 95% can be expected.[7]

Pathway 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

The conversion of the 2-methylthio group to a 2-amino group is a critical step in the synthesis of a large class of sulfonylurea herbicides.[8][9] This transformation provides 2-amino-4,6-dimethoxypyrimidine, a versatile intermediate that can be further functionalized. While direct displacement of the methylthio group with ammonia is challenging due to its poor leaving group ability, the reaction can be facilitated by first oxidizing to the sulfone, or more commonly, by utilizing alternative synthetic routes starting from precursors like malononitrile.[10][11][12][13]

Causality of Experimental Choice: The synthesis of 2-amino-4,6-dimethoxypyrimidine often proceeds through multi-step sequences involving cyclization reactions, as direct amination of this compound is inefficient.[11][13] A common industrial route involves the reaction of guanidine salts with a malonic acid derivative, followed by chlorination and then methoxylation.[13] More modern approaches utilize cyanoacetic acid derivatives to build the pyrimidine ring with the amino group already in place.[10][11]

Figure 2: Synthesis of sulfonylurea herbicides via 2-amino-4,6-dimethoxypyrimidine.

This protocol is a generalized representation based on patent literature describing the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine.[11]

Materials:

-

3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)

-

Lewis Acid Catalyst (e.g., Et₃NHCl-2ZnCl₂)

-

Solvent (e.g., Toluene)

Procedure:

-

To a solution of AMCP (1 equivalent) in an appropriate solvent such as toluene, add a catalytic amount of a Lewis acid (e.g., Et₃NHCl-2ZnCl₂).

-

Heat the reaction mixture to 50 °C and stir for 3-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 2-amino-4,6-dimethoxypyrimidine with a reported yield of up to 94.8%.[11]

Applications in Agrochemicals and Pharmaceuticals

The synthetic intermediates derived from this compound are instrumental in the production of numerous high-value commercial products.

Agrochemicals: Pyrimidinyloxybenzoic Acid and Sulfonylurea Herbicides

Pyrimidinyloxybenzoic Acid Herbicides: 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key building block for herbicides like bispyribac-sodium and pyribenzoxim.[7][14][15][16] The synthesis involves a nucleophilic aromatic substitution reaction where the methylsulfonyl group is displaced by a substituted phenoxide.

-

Bispyribac-sodium: This post-emergence herbicide is used for the control of grasses, sedges, and broad-leaved weeds in rice. Its synthesis involves the condensation of 2,6-dihydroxybenzoic acid with 4,6-dimethoxy-2-methylsulfonylpyrimidine in the presence of a base.[14][17][18][19]

-

Pyribenzoxim: This herbicide is also used in rice cultivation and is synthesized from a derivative of 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid.[15][16]

Sulfonylurea Herbicides: 2-amino-4,6-dimethoxypyrimidine is a cornerstone for a wide range of sulfonylurea herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[8][20]

-

Bensulfuron-methyl, Nicosulfuron, and Rimsulfuron: These are prominent examples of sulfonylurea herbicides synthesized from 2-amino-4,6-dimethoxypyrimidine.[8][9][21] The synthesis typically involves the coupling of the 2-amino group with a substituted aryl sulfonyl isocyanate.

Pharmaceuticals: Kinase Inhibitors in Drug Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[3] Derivatives of 4,6-dimethoxypyrimidine are utilized in the synthesis of potent and selective kinase inhibitors, including those targeting Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[2][3]

-

Aurora Kinase Inhibitors: Several pyrimidine-based Aurora kinase inhibitors are in clinical development.[2][3][22] For instance, compounds like Alisertib (MLN8237) and Barasertib (AZD1152) feature a core pyrimidine structure and have demonstrated potent inhibition of Aurora kinases.[3] The synthesis of such complex molecules often involves the sequential nucleophilic substitution of a di- or tri-substituted pyrimidine precursor, where a methylsulfonyl group can be employed as an effective leaving group to introduce key pharmacophoric elements.

Conclusion

This compound is a highly valuable and versatile starting material in modern organic synthesis. Its strategic importance lies in the facile and high-yielding transformations of its 2-methylthio group into either a highly effective methylsulfonyl leaving group for SNAr reactions or into a 2-amino group for the construction of sulfonylureas. These pathways provide efficient access to a diverse range of commercially significant herbicides and promising pharmaceutical candidates, particularly in the area of oncology. The mechanistic understanding of the reactivity of this pyrimidine scaffold allows for the rational design of synthetic routes to complex target molecules, solidifying the position of this compound as a cornerstone building block for researchers and professionals in the chemical and life sciences industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. asianpubs.org [asianpubs.org]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 11. researchgate.net [researchgate.net]

- 12. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 13. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 14. A Process For The Preparation Of Bispyribac Sodium [quickcompany.in]

- 15. CN103319421A - Preparation method of pyribenzoxim belonging to pyrimidinylthiobenzoate herbicide - Google Patents [patents.google.com]

- 16. Pyribenzoxim - Wikipedia [en.wikipedia.org]

- 17. WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google Patents [patents.google.com]

- 18. WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google Patents [patents.google.com]

- 19. Method for preparing bispyribac sodium and its intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 20. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]

- 21. nbinno.com [nbinno.com]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4,6-Dimethoxy-2-methylthiopyrimidine as a Pivotal Intermediate in Herbicide Synthesis

Abstract